GDC-9545 -

GDC-9545

Catalog Number: EVT-269013
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GDC-9545, also known as RG6171, is a SERD. GDC-9545 is an orally available selective estrogen receptor degrader/downregulator (SERD), with potential antineoplastic activity. Upon oral administration, SERD GDC-9545 specifically targets and binds to the estrogen receptor (ER) and induces a conformational change that promotes ER degradation.
Overview

GDC-9545, also known as giredestrant, is a novel, nonsteroidal selective estrogen receptor antagonist and degrader that is being developed primarily for the treatment of hormone receptor-positive breast cancer. It is designed to overcome limitations associated with earlier compounds, particularly in terms of absorption and metabolism. GDC-9545 has shown promise in inducing tumor regression in estrogen receptor-positive breast cancer models and is currently undergoing clinical trials to establish its efficacy and safety profile .

Source and Classification

GDC-9545 is classified as a selective estrogen receptor degrader (SERD). It acts by binding to the estrogen receptor, leading to a conformational change that promotes ubiquitination and subsequent proteasomal degradation of the receptor. This mechanism effectively suppresses estrogen-driven tumor growth, making it particularly relevant for patients with tumors that have developed resistance to traditional therapies .

Synthesis Analysis

The synthesis of GDC-9545 involves a multi-step process characterized by asymmetric synthesis techniques. The first-generation synthesis has been documented to feature high efficiency and yield, utilizing specific reagents and conditions tailored for the selective modification of precursor compounds. Key steps include:

  1. Formation of the Core Structure: The initial reaction typically involves the formation of a central aromatic system which serves as the backbone for further functionalization.
  2. Selective Functionalization: Subsequent reactions introduce various functional groups, enhancing the compound's potency and selectivity towards the estrogen receptor.
  3. Purification: The final product undergoes rigorous purification processes to ensure high purity levels necessary for clinical evaluation.

Technical details regarding the exact reagents and conditions used in these steps can be found in specialized chemical literature .

Molecular Structure Analysis

GDC-9545 has a complex molecular structure characterized by specific functional groups that confer its biological activity.

  • Molecular Formula: C23_{23}H26_{26}ClF3_{3}N2_{2}O
  • Molecular Weight: 444.92 g/mol
  • Structure: The compound features a core structure that includes an aromatic ring system, which is crucial for its interaction with the estrogen receptor.

The three-dimensional conformation of GDC-9545 allows it to effectively bind to the estrogen receptor, facilitating its action as a degrader .

Chemical Reactions Analysis

GDC-9545 undergoes several key chemical reactions that are critical to its function:

  1. Binding to Estrogen Receptor: Upon administration, GDC-9545 binds to the estrogen receptor, which alters its conformation.
  2. Ubiquitination: This binding leads to the recruitment of ubiquitin ligases that tag the estrogen receptor for degradation.
  3. Proteasomal Degradation: The tagged receptor is then directed to the proteasome for degradation, effectively reducing estrogen signaling within cancer cells.

These reactions are essential for GDC-9545's mechanism of action against hormone-dependent tumors .

Mechanism of Action

The mechanism by which GDC-9545 exerts its therapeutic effects involves several steps:

  1. Receptor Binding: GDC-9545 competes with estrogen for binding sites on the estrogen receptor.
  2. Conformational Change: This binding induces a conformational change in the receptor that prevents it from activating target genes.
  3. Degradation Pathway Activation: The altered receptor is recognized by cellular machinery that promotes its ubiquitination and subsequent degradation through the proteasome.

This process effectively reduces estrogen-mediated transcriptional activity in tumor cells, leading to decreased proliferation and potential tumor regression .

Physical and Chemical Properties Analysis

GDC-9545 exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates good solubility in organic solvents but limited solubility in water, which is typical for many nonsteroidal compounds.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Half-life: Clinical studies have indicated a terminal half-life of approximately 30 to 40 hours, supporting once-daily dosing regimens .

These properties are crucial for determining dosing strategies and understanding how GDC-9545 behaves in biological systems.

Applications

GDC-9545 is primarily being investigated for its use in treating hormone receptor-positive breast cancer, particularly in cases where patients have developed resistance to existing therapies such as aromatase inhibitors or selective estrogen receptor modulators. Clinical trials are ongoing to evaluate its efficacy both as a monotherapy and in combination with other agents like palbociclib, which targets cell cycle regulation pathways .

Introduction to GDC-9545 in the Context of ER+ Breast Cancer Therapeutics

Historical Limitations of Endocrine Therapies in ER+ Breast Cancer

Endocrine therapy (ET) has been the cornerstone treatment for estrogen receptor-positive (ER+) breast cancer, which constitutes approximately 70–80% of all breast malignancies [1] [6]. Traditional agents include selective estrogen receptor modulators (SERMs) like tamoxifen and aromatase inhibitors (AIs) such as anastrozole. While effective initially, these therapies face significant limitations:

  • Drug Resistance: Both de novo and acquired resistance remain major challenges. Approximately 30% of patients with early-stage ER+ breast cancer experience recurrence within 2–5 years of tamoxifen therapy, while nearly all metastatic cases eventually progress [1] [7]. Resistance mechanisms include activation of growth factor signaling pathways (e.g., EGFR/HER2) and ligand-independent ER activation [1] [6].
  • ESR1 Mutations: Activating mutations in the estrogen receptor gene (ESR1), particularly Y537S and D538G, emerge in 20–40% of metastatic patients after prior AI exposure. These mutations induce constitutive ER activity, rendering AIs ineffective and reducing tamoxifen/first-gen SERD efficacy [6] [7].
  • Tolerability and Adherence: Long-term tamoxifen use increases risks of endometrial cancer (2–4 fold) and thromboembolism. AI-associated arthralgias and bone loss further compromise adherence, with up to 50% of patients discontinuing therapy prematurely in real-world settings [1] [4].
  • Incomplete Estrogen Blockade: Standard therapies fail to fully suppress ER signaling. For example, 38% of patients on fulvestrant (intramuscular SERD) showed residual ER activity on [¹⁸F]FES-PET imaging, indicating persistent pathway activation [10].

Table 1: Key Limitations of Traditional Endocrine Therapies

Therapy ClassResistance RatePrimary Resistance MechanismsLong-Term Risks
SERMs (e.g., Tamoxifen)30–40% in early-stageGrowth factor crosstalk, ESR1 mutationsEndometrial cancer, thromboembolism
Aromatase Inhibitors20–40% (metastatic)ESR1 mutations, ER-independent signalingBone loss, arthralgias
First-gen SERDs (Fulvestrant)>50% (acquired)Poor bioavailability, incomplete ER degradationLimited by pharmacokinetics

Emergence of Selective Estrogen Receptor Degraders (SERDs) as a Therapeutic Class

SERDs represent a pharmacologically distinct class designed to overcome limitations of earlier ET by inducing ER degradation:

  • Mechanistic Superiority: Unlike SERMs (partial antagonists) or AIs (estrogen suppressors), SERDs bind ERα, block its transcriptional activity, and trigger receptor ubiquitination and proteasomal degradation. This "dual antagonism-degradation" action comprehensively disrupts ER signaling [1] [10].
  • Fulvestrant as First-Gen SERD: The intramuscular SERD fulvestrant demonstrated clinical efficacy in metastatic ER+ breast cancer post-tamoxifen/AI failure. However, its pharmacokinetic flaws include poor oral bioavailability, erratic absorption requiring 500 mg/month injections, and suboptimal tumor penetration. Even at high doses, it incompletely degrades mutant ER (e.g., ESR1Y537S) [6] [10].
  • Impact on Resistance: SERDs retain partial efficacy against ESR1-mutant tumors by degrading residual functional ER. Preclinical data show fulvestrant requires 50-fold higher doses to inhibit ESR1Y537S vs. wild-type ER, highlighting unmet needs [6] [7].

Table 2: Evolution of SERD Therapeutics

GenerationRepresentative AgentsKey AdvantagesClinical Limitations
First-GenFulvestrantDegrades ERα, no agonist effectsIntramuscular only, poor bioavailability, monthly injections
Second-Gen (Oral)Elacestrant, CamizestrantOral administration, mutant ESR1 activityModest PFS benefit, variable bioavailability
Next-Gen (Optimized Oral)GDC-9545 (Giredestrant)Enhanced ER degradation, bioavailability, CNS penetrationPhase III trials ongoing

Rationale for Developing Orally Bioavailable SERDs

The advent of oral SERDs addresses critical pharmacological and clinical gaps:

  • Overcoming Fulvestrant’s Limitations: Oral agents circumvent injection-related burdens (e.g., pain, healthcare visits) and enable sustained target engagement. GDC-9545 (giredestrant) exemplifies this advance—its oral bioavailability exceeds 30%, contrasting fulvestrant’s <10% absorption from intramuscular depots [2] [10].
  • Enhanced ER Degradation Efficiency: GDC-9545 achieves near-complete ER occupancy and degradation at low doses (IC50 = 0.05 nM for ER binding vs. 0.4 nM for fulvestrant) [2] [8]. Structural studies reveal its difluoropropyl side chain displaces helix-12 (H12) in the ER ligand-binding domain, locking it in an inactive conformation (PDB: 7MSA) [8] [10]. This molecular mechanism confers potency against ESR1Y537S and D538G mutants.
  • Synergy in Combinatorial Regimens: Oral SERDs integrate seamlessly with targeted agents. GDC-9545 combined with CDK4/6 inhibitors (e.g., palbociclib) induces tumor regression in ESR1-mutant PDX models at clinically relevant doses—a response not achievable with fulvestrant-based combinations [2] [3].
  • Clinical Translation: Phase II trials (e.g., coopERA) validated giredestrant’s superior antiproliferative activity vs. anastrozole, reducing Ki67 (tumor proliferation marker) by 75% vs. 67% after 2 weeks (p=0.0433) [3]. Its once-daily oral dosing aligns with chronic therapy needs in ER+ disease.

Table 3: Molecular Attributes of GDC-9545 vs. Reference SERDs

AttributeGDC-9545 (Giredestrant)FulvestrantElacestrant
AdministrationOralIntramuscularOral
ER Degradation (IC50, nM)0.998.93.4
ESR1Y537S Inhibition+++ (IC50 = 0.07 nM)+ (IC50 = 0.4 nM)++
Key Structural FeatureDifluoropropyl alcohol side chainLong alkyl sulfone chainIndazole core
CYP Inhibition RiskLowNoneModerate

The development of GDC-9545 thus epitomizes a paradigm shift toward optimized oral SERDs that combine mechanistic potency, bioavailability, and compatibility with precision oncology approaches for ER+ breast cancer.

Properties

Product Name

GDC-9545

IUPAC Name

unknown

Solubility

Soluble in DMSO

Synonyms

GDC-9545; GDC9545; GDC 9545; RG6171; RG-6171; RG 6171;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.